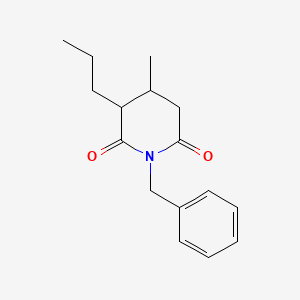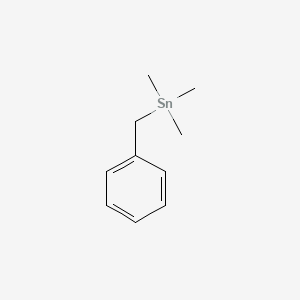
Stannane, trimethyl(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannane, trimethyl(phenylmethyl)-: . This compound is part of the broader class of organotin compounds, which are characterized by the presence of tin-carbon bonds. Organotin compounds have diverse applications in various fields, including organic synthesis, materials science, and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Stannane, trimethyl(phenylmethyl)- can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with trimethyltin chloride in the presence of a suitable base, such as sodium hydride or potassium tert-butoxide . The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods: Industrial production of stannane, trimethyl(phenylmethyl)- often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: Stannane, trimethyl(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form using oxidizing agents such as or .
Reduction: Reduction reactions can convert the compound into using reducing agents like .
Substitution: The compound can participate in substitution reactions, where the trimethylstannyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molecular oxygen; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous solvents such as or .
Substitution: Halogens (e.g., chlorine, bromine); reactions may require catalysts or specific reaction conditions to proceed efficiently.
Major Products Formed:
Oxidation: Benzyltrimethyltin oxide
Reduction: Benzyltrimethyltin hydride
Substitution: Benzylhalides
Wissenschaftliche Forschungsanwendungen
Chemistry: Stannane, trimethyl(phenylmethyl)- is used as a reagent in organic synthesis, particularly in stannylation reactions and cross-coupling reactions . It serves as a precursor for the synthesis of various organotin compounds and can be employed in the formation of carbon-tin bonds .
Biology and Medicine: In biological and medicinal research, organotin compounds, including stannane, trimethyl(phenylmethyl)-, have been investigated for their potential antimicrobial and antitumor properties. These compounds can interact with biological molecules and disrupt cellular processes, making them candidates for drug development .
Industry: Industrially, stannane, trimethyl(phenylmethyl)- is used in the production of polymers and plastics . It acts as a stabilizer and catalyst in polymerization reactions, enhancing the properties and performance of the final products .
Wirkmechanismus
The mechanism of action of stannane, trimethyl(phenylmethyl)- involves its ability to form tin-carbon bonds and participate in various chemical reactions. The compound can act as a nucleophile or electrophile , depending on the reaction conditions and the nature of the reactants. In biological systems, organotin compounds can interact with enzymes and proteins , leading to the inhibition of essential cellular processes .
Vergleich Mit ähnlichen Verbindungen
Stannane, tris(phenylmethyl)-: Another organotin compound with three phenylmethyl groups attached to the tin atom.
Tributyl(thiophen-2-yl)stannane: An organotin compound with three butyl groups and a thiophen-2-yl group attached to the tin atom.
Uniqueness: Stannane, trimethyl(phenylmethyl)- is unique due to its specific combination of trimethyl and phenylmethyl groups attached to the tin atom. This structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and industrial applications. Its ability to undergo diverse chemical reactions and its potential biological activity further distinguish it from other organotin compounds .
Eigenschaften
CAS-Nummer |
4314-94-7 |
|---|---|
Molekularformel |
C10H16Sn |
Molekulargewicht |
254.94 g/mol |
IUPAC-Name |
benzyl(trimethyl)stannane |
InChI |
InChI=1S/C7H7.3CH3.Sn/c1-7-5-3-2-4-6-7;;;;/h2-6H,1H2;3*1H3; |
InChI-Schlüssel |
HJSFAHKFVZTLRU-UHFFFAOYSA-N |
Kanonische SMILES |
C[Sn](C)(C)CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


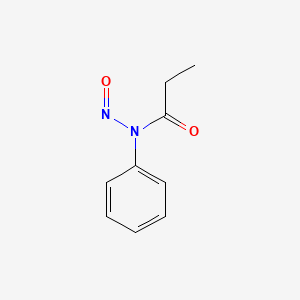

![7-{[(3-cyanophenyl)carbonyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14159164.png)
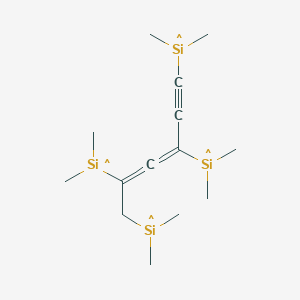
![1-(4-fluorophenyl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14159167.png)
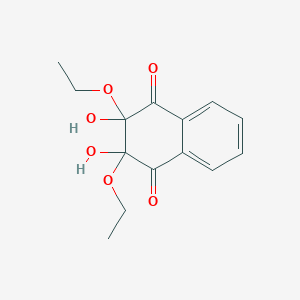
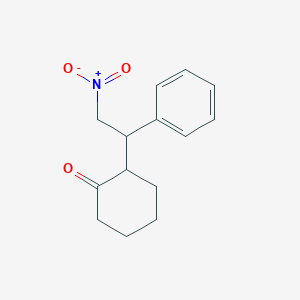
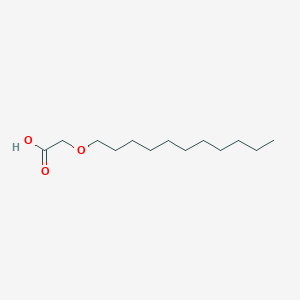
![(4S,4aR,5S,8aR)-4-methoxy-3,4a,5-trimethyl-5,6,7,8,8a,9-hexahydro-4H-benzo[f][1]benzofuran](/img/structure/B14159205.png)
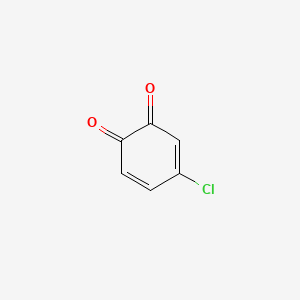
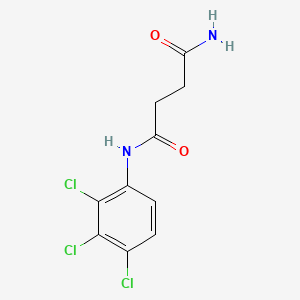
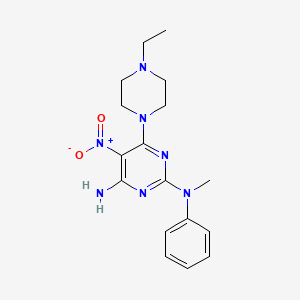
![1-[[(4-Bromophenyl)imino]methyl]-6,7,8,9-tetrahydro-3-iodo-2-dibenzofuranol](/img/structure/B14159236.png)
